6-(butylamino)-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione
Overview
Description
6-(butylamino)-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione is a complex organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a naphthoquinoline core, which is a fused ring system combining naphthalene and quinoline structures, with additional functional groups that enhance its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(butylamino)-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione typically involves multi-step organic reactions. One common method includes the condensation of appropriate naphthoquinone derivatives with butylamine under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as palladium, and under inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process. Solvent selection, temperature control, and purification steps such as recrystallization or chromatography are critical to obtaining the desired product.
Chemical Reactions Analysis
Types of Reactions
6-(butylamino)-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) are employed under specific conditions.
Major Products
The major products formed from these reactions include various quinoline derivatives, hydroquinones, and substituted naphthoquinolines, each with distinct chemical and biological properties.
Scientific Research Applications
6-(butylamino)-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor or a fluorescent probe for biological imaging.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-(butylamino)-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting replication and transcription processes. It also generates reactive oxygen species (ROS) through redox cycling, leading to oxidative stress and cell death. These mechanisms make it a potential candidate for anticancer therapy.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A simpler structure with similar aromatic properties.
Naphthoquinone: Shares the quinone moiety but lacks the quinoline ring.
Anthraquinone: Contains a similar quinone structure but with an anthracene core.
Uniqueness
6-(butylamino)-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione is unique due to its fused naphthoquinoline structure, which combines the properties of both naphthalene and quinoline. This fusion enhances its chemical reactivity and broadens its range of biological activities, making it a versatile compound in various fields of research.
Properties
IUPAC Name |
10-(butylamino)-14-methyl-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9,11,13(17)-heptaene-8,15-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O2/c1-3-4-11-22-16-9-10-17-19-15(12-18(24)23(17)2)13-7-5-6-8-14(13)21(25)20(16)19/h5-10,12,22H,3-4,11H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWWZJLRZCYKKNH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=C2C3=C(C=C1)N(C(=O)C=C3C4=CC=CC=C4C2=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70365173 | |
Record name | 6-(butylamino)-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70365173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5627-91-8 | |
Record name | 6-(butylamino)-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70365173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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